REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:16][CH3:17])=[C:7]([CH:9]([OH:15])[C:10](=[NH:14])[O:11]CC)[CH:8]=1.[O:18]1CCC[CH2:19]1>C1(C)C=CC=CC=1>[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:16][CH3:17])=[C:7]([CH:9]2[O:15][C:19](=[O:18])[NH:11][C:10]2=[O:14])[CH:8]=1 |f:0.1|
|
Name
|
ethyl 1-(5-fluoro-2-methoxyphenyl)-1-hydroxymethanecarboximidate hydrochloride
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
Cl.FC=1C=CC(=C(C1)C(C(OCC)=N)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recrystallized 5-(5-fluoro-2-methoxyphenyl)oxazolidine-2,4-dione (5.12 g., 60%; m.p. 186°-188° C.; m/e 225)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC(=C(C1)C1C(NC(O1)=O)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |